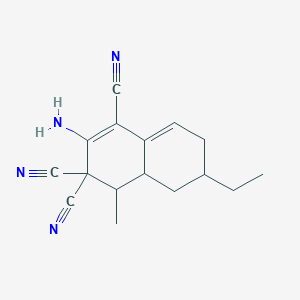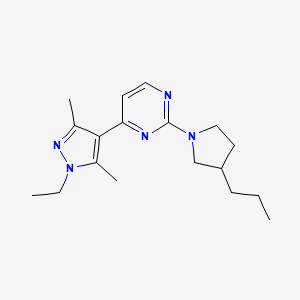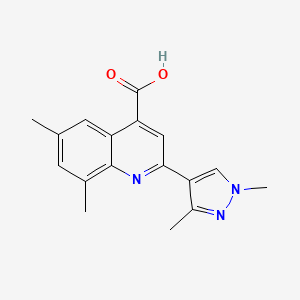![molecular formula C13H17NO3S B6082122 4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide, also known as MT-45, is a synthetic opioid analgesic drug with a chemical structure similar to fentanyl. MT-45 is known to bind to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain relief and euphoria. In recent years, MT-45 has gained attention in the scientific community due to its potential use in pain management and research.
作用机制
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide binds to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the opioid system. This activation results in the release of endorphins, which are natural painkillers produced by the body. The binding of this compound to the mu-opioid receptor also leads to the inhibition of the release of neurotransmitters that are responsible for the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and euphoria in animal studies. It has also been shown to have a lower respiratory depressant effect compared to other opioids, which makes it a potentially safer option for pain management. However, the long-term effects of this compound on the body are not well understood and require further research.
实验室实验的优点和局限性
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. This compound also has a lower respiratory depressant effect compared to other opioids, which makes it a safer option for use in animal studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the long-term effects of this compound on the body are not well understood, which limits its use in research.
未来方向
There are several future directions for research on 4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide. One area of focus is the development of new pain medications based on the chemical structure of this compound. Another area of focus is the study of the long-term effects of this compound on the body. Further research is needed to understand the potential risks associated with the use of this compound in pain management and research. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the opioid system.
合成方法
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide is synthesized by reacting 4-methylaminorex with 3-methyl-2-thiopheneacetyl chloride in the presence of a base. The resulting product is then treated with furfural and hydrochloric acid to form the final compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
科学研究应用
4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide has been studied for its potential use in pain management and research. It has been shown to have a high affinity for the mu-opioid receptor, which makes it a potential candidate for the development of new pain medications. This compound has also been used in research to study the effects of opioids on the brain and behavior.
属性
IUPAC Name |
4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-6-18-11(8)3-5-14-12(15)10-7-17-13(16)9(10)2/h4,6,9-10H,3,5,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSDWYUTIGIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)NCCC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)



![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)

![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![1-(3-isoxazolylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082153.png)